Cas no 866474-41-1 (6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one)

6-(Thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a thiophene moiety and a trifluoromethyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-stacking interactions, potentially improving binding affinity in target systems. Its dihydropyridazin-3-one scaffold is of interest for developing bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s synthetic versatility allows for further functionalization, supporting diverse applications in drug discovery and material science.
6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one structure
866474-41-1 structure
Product Name:6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
CAS No:866474-41-1
MF:C9H5F3N2OS
MW:246.209010839462
MDL:MFCD09040686
CID:4260448
PubChem ID:12170159
Update Time:2025-09-28

6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone, 6-(2-thienyl)-4-(trifluoromethyl)-
    • 6-(Thiophen-2-yl)-4-(trifluoromethyl)pyridazin-3(2h)-one
    • 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
    • 866474-41-1
    • 3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyridazin-6-one
    • EN300-87173
    • DTXSID201220572
    • 3-HYDROXY-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)PYRIDAZINE
    • MFCD08447534
    • CS-0348415
    • 6-(2-Thienyl)-4-(trifluoromethyl)-3(2H)-pyridazinone
    • AKOS025212765
    • MDL: MFCD09040686
    • Inchi: 1S/C9H5F3N2OS/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15)
    • InChI Key: OMCRPONRWWLJNR-UHFFFAOYSA-N
    • SMILES: C1(=O)NN=C(C2SC=CC=2)C=C1C(F)(F)F

Computed Properties

  • Exact Mass: 246.00746845Da
  • Monoisotopic Mass: 246.00746845Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 69.7Ų

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6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one Related Literature

Additional information on 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

6-(Thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one: A Versatile Heterocyclic Compound with Promising Applications

6-(Thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one (CAS No. 866474-41-1) is a structurally unique heterocyclic compound that has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and materials science. This compound, featuring a thiophene ring fused with a dihydropyridazinone core and a trifluoromethyl group, exhibits remarkable chemical properties that make it valuable for various industrial and research purposes.

The molecular structure of 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one combines the electronic effects of the thiophene moiety with the pharmacological relevance of the dihydropyridazinone scaffold. The presence of the trifluoromethyl group (-CF3) enhances the compound's lipophilicity and metabolic stability, properties highly sought after in modern drug discovery. Recent studies have shown that this structural combination can lead to improved bioavailability and target specificity in therapeutic applications.

In pharmaceutical research, 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one has emerged as a promising scaffold for developing novel enzyme inhibitors. The compound's ability to interact with various biological targets stems from its unique electronic configuration and hydrogen-bonding capabilities. Researchers are particularly interested in its potential applications for treating inflammatory conditions and metabolic disorders, as preliminary studies suggest promising activity against key molecular targets involved in these disease pathways.

The agrochemical industry has also shown growing interest in 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one derivatives. The compound's structural features make it suitable for developing new-generation crop protection agents with improved environmental profiles. The thiophene moiety contributes to pesticidal activity, while the trifluoromethyl group enhances the compound's stability under field conditions. Current research focuses on optimizing these properties while maintaining favorable toxicity profiles.

From a synthetic chemistry perspective, 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one presents interesting challenges and opportunities. The compound's synthesis typically involves multi-step procedures that carefully control the introduction of the thiophene and trifluoromethyl groups. Recent advances in catalytic methods have improved the efficiency of these synthetic routes, making the compound more accessible for research and development purposes.

Material scientists have explored the potential of 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one in organic electronics. The compound's conjugated system and electron-withdrawing trifluoromethyl group make it interesting for developing organic semiconductors and photovoltaic materials. Its ability to form stable thin films and exhibit charge transport properties has opened new possibilities for flexible electronics applications.

The global market for 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one has shown steady growth, driven by increasing demand from pharmaceutical and agrochemical sectors. Suppliers specializing in fine chemicals and building blocks have expanded their offerings of this compound and its derivatives. Current price trends reflect the compound's growing importance in research and development pipelines across multiple industries.

Quality control of 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. Standard specifications often include minimum purity levels of 97-98%, with particular attention to residual solvent content and byproduct profiles.

Storage and handling recommendations for 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one emphasize protection from moisture and light. The compound is generally stable at room temperature when stored in airtight containers with desiccants. Proper handling procedures include using personal protective equipment and working in well-ventilated areas, standard practices for handling fine chemicals in research and industrial settings.

Recent patent literature reveals growing intellectual property activity surrounding 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one and its derivatives. Pharmaceutical companies have filed applications covering novel therapeutic applications, while material science patents focus on electronic device applications. This patent landscape indicates the compound's expanding commercial potential across diverse technological fields.

Environmental and safety assessments of 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one continue to evolve as more data becomes available. Current understanding suggests the compound has a favorable environmental profile compared to many traditional chemical building blocks. Ongoing ecotoxicology studies aim to provide more comprehensive data to support its sustainable use in various applications.

Future research directions for 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one include exploring its potential in emerging therapeutic areas and advanced material applications. The compound's versatility makes it particularly interesting for interdisciplinary research combining chemistry, biology, and materials science. Continued innovation in synthetic methods is expected to further enhance access to this valuable chemical scaffold.

For researchers and industry professionals seeking 6-(thiophen-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one, numerous specialized suppliers offer the compound in various quantities and purity grades. The growing commercial availability reflects the compound's increasing importance in modern chemical research and development. When sourcing this material, it's essential to verify supplier credentials and request comprehensive analytical data to ensure quality and consistency.

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